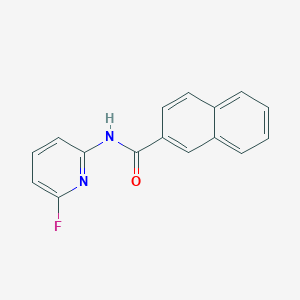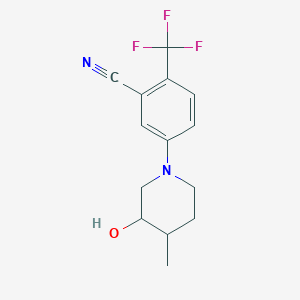![molecular formula C12H17ClN2O B6632292 2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide](/img/structure/B6632292.png)
2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that has been used in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry.
Mecanismo De Acción
The mechanism of action of 2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various cellular signaling pathways. For instance, it has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. Additionally, the compound has been shown to activate the AMPK pathway, which plays a crucial role in regulating energy metabolism.
Biochemical and Physiological Effects
2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and reduce inflammation. In vivo studies have shown that the compound can reduce tumor growth, improve glucose metabolism, and protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide in lab experiments is its potent pharmacological activity. The compound has been shown to exhibit significant anti-inflammatory, antitumor, and antioxidant activities, making it a valuable tool for studying various diseases. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that the compound can induce liver toxicity and renal toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide. One of the areas of interest is the development of novel derivatives of the compound with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential therapeutic applications in various diseases. Finally, more studies are needed to investigate the potential toxic effects of the compound and to determine the optimal dosage for therapeutic use.
Conclusion
In conclusion, 2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide is a synthetic compound that has gained significant attention in scientific research. It has been shown to exhibit potent pharmacological activity, making it a valuable tool for studying various diseases. However, further studies are needed to fully understand its mechanism of action and to determine its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide involves the reaction of 4-chloro-2-methylbenzylamine with N,N-dimethylacetyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide has been extensively used in scientific research due to its pharmacological properties. It has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. The compound has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-9-6-11(13)5-4-10(9)7-14-8-12(16)15(2)3/h4-6,14H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYLEQZRNBOHCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CNCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-[(6-methylpyridin-3-yl)methyl]piperidin-4-yl]methyl]ethanamine](/img/structure/B6632218.png)
![1-[4-Methyl-2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B6632225.png)




![N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine](/img/structure/B6632264.png)



![N-[(4-chloro-2-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine](/img/structure/B6632293.png)
![3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide](/img/structure/B6632298.png)
![2-chloro-5-[[(2S)-oxolane-2-carbonyl]amino]benzoic acid](/img/structure/B6632302.png)
